4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazin-2-one
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Overview
Description
This compound belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom . It has been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Synthesis Analysis
Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .Molecular Structure Analysis
Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Physical and Chemical Properties Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
Discovery and Bioactivity of Novel Compounds
The research conducted by Romero et al. (1994) on the discovery, synthesis, and bioactivity of bis(heteroaryl)piperazines introduced a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. By replacing the substituted aryl moiety with various substituted indoles, they achieved compounds that were significantly more potent than the initial molecules. This study exemplifies the application of indole and piperazine derivatives in developing antiviral therapies (Romero et al., 1994).
Antimicrobial and Anticancer Activities
Aouad (2017) conducted research on the click synthesis and antimicrobial screening of novel isatin-1,2,3-triazoles with piperidine, morpholine, or piperazine moieties. This study highlights the importance of indoles in pharmacology, showcasing their wide range of applications as antibacterial, antifungal, anti-mycobacterial, antiviral, anti-HIV, antitumor, and anticonvulsant agents. The incorporation of piperazine moieties into drug molecules, including significant antibiotics and antifungals, demonstrates the versatility and utility of these structures in medicinal chemistry (Aouad, 2017).
Therapeutic Applications of Piperazine Derivatives
Brito et al. (2018) explored piperazine derivatives with central pharmacological activity used as therapeutic tools. Their research underlines the role of piperazine derivatives in activating the monoamine pathway, leading to potential therapeutic applications in antipsychotic, antidepressant, and anxiolytic drugs. This study illustrates the critical role of piperazine in drug design and its impact on developing treatments for mental health conditions (Brito et al., 2018).
Synthetic Methods and Chemical Reactivity
The work by He et al. (2012) on efficient syntheses of azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination of C-H bonds showcases advanced synthetic methodologies. This research provides valuable insights into creating complex molecular architectures involving azetidines, piperidines, and indolines, which are essential components in many bioactive compounds (He et al., 2012).
Mechanism of Action
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This created interest among researchers to synthesize a variety of indole derivatives .
Properties
IUPAC Name |
4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-15-10-20(6-5-18-15)16(23)11-8-21(9-11)17(24)13-7-19-14-4-2-1-3-12(13)14/h1-4,7,11,19H,5-6,8-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEQLCYPNXHALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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